2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with an aminoethyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The aminoethyl and p-tolyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aminoethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(2-aminoethyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPTVJDUIFDIBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.